Hydrogen Bond Donor/Acceptor Topology: 3-Carboxamide vs. 2-Carboxamide Isomer
The target compound (3-carboxamide) presents 3 hydrogen bond donors (HBD) and 2 hydrogen bond acceptors (HBA) with the carboxamide NH2 and C=O oriented meta to the inter-ring bond, as per vendor specification . In contrast, the 2-carboxamide regioisomer (CAS 866946-42-1) positions the amide ortho to the biphenyl linkage, creating steric hindrance between the amide and the adjacent phenyl ring . This difference is critical for target binding: in the PKMYT1 inhibitor series, the 3-carboxamide geometry proved essential for potency (compound 8ma IC50 = 16.5 nM), while shifting the carboxamide to alternative positions abolished activity [1].
| Evidence Dimension | Hydrogen bond donor/acceptor count and spatial orientation |
|---|---|
| Target Compound Data | HBD count: 3; HBA count: 2; amide position: meta (3-carboxamide) |
| Comparator Or Baseline | 4′-(Aminomethyl)-[1,1′-biphenyl]-2-carboxamide HCl (CAS 866946-42-1): HBD and HBA count not reported but amide is ortho-substituted, creating steric clash |
| Quantified Difference | Regiochemical shift from meta to ortho alters the dihedral angle between the amide and biphenyl core; PKMYT1 IC50 of 3-carboxamide-derived 8ma = 16.5 nM vs. alternative regioisomers showing complete loss of activity [1] |
| Conditions | PKMYT1 enzymatic inhibition assay; X-ray co-crystal structure (PDB 8ZUL) confirming 3-carboxamide binding mode |
Why This Matters
Procurement of the correct 3-carboxamide regioisomer is essential for projects targeting PKMYT1 or any binding site requiring the meta-carboxamide geometry, as the 2-carboxamide isomer presents a fundamentally different pharmacophore.
- [1] Wang C, Fang Y, Zhou Z, et al. J Med Chem. 2024;67(17):15816-15836. doi:10.1021/acs.jmedchem.4c01458. View Source
